
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one, also known as Br-DPhPM, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyrimidine ring with two phenyl groups and a bromine atom attached to it.
Mechanism of Action
The mechanism of action of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to inhibit the activity of protein kinases by binding to the ATP-binding site, which prevents the transfer of phosphate groups to target proteins. This results in the inhibition of signal transduction pathways, which can lead to the suppression of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one exhibits anti-inflammatory and anti-tumor properties. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one in lab experiments is its inhibitory activity against protein kinases. This makes it a useful tool for studying signal transduction pathways and their role in various cellular processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one. One potential direction is the development of more potent and selective inhibitors of protein kinases. Additionally, further studies could investigate the anti-inflammatory and anti-tumor properties of this compound and its potential applications in cancer therapy. Furthermore, research could focus on improving the solubility of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one in water, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one involves the reaction of 2,6-diphenyl-4H-pyrimidin-4-one with bromine in the presence of acetic acid. This reaction results in the substitution of a hydrogen atom with a bromine atom on the pyrimidine ring. The yield of this reaction is typically around 60-70%. The resulting compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinases, which are involved in signal transduction pathways and play a crucial role in cell growth and differentiation. Additionally, it has been reported to have anti-inflammatory and anti-tumor properties.
properties
Product Name |
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI Key |
JWDIAOXZKTYFCH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



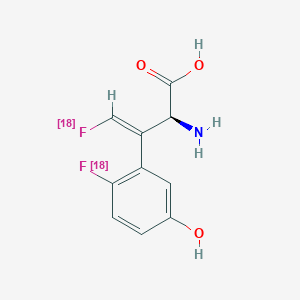
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
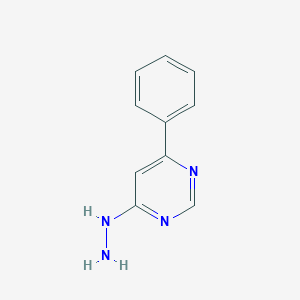

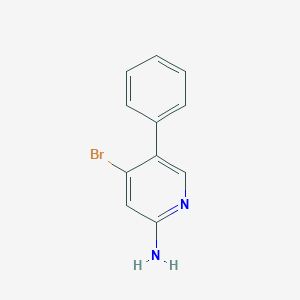
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
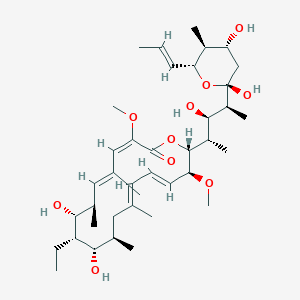
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
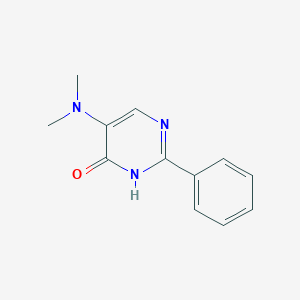

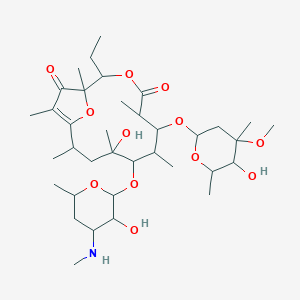
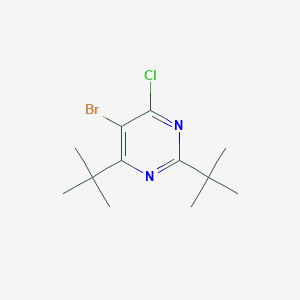

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)